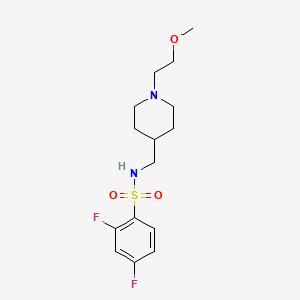

2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a versatile compound used in various scientific research fields. Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable in synthetic chemistry, biology, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzenesulfonyl chloride with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps like recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzene ring (due to fluorine and sulfonamide groups) undergoes SNAr reactions with nucleophiles. Key examples include:

-

Mechanism : Fluorine acts as a leaving group under basic conditions, with regioselectivity influenced by the sulfonamide's electron-withdrawing effect .

-

Example : Reaction with 4-hydroxypiperidine in NMP at 140°C yields analogs with modified piperidine substituents .

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to form sulfonic acids or amines:

| Conditions | Products | Rate (k, h⁻¹) | Catalyst |

|---|---|---|---|

| 6 M HCl, reflux, 24 h | 2,4-Difluorobenzenesulfonic acid + amine | 0.12 | – |

| NaOH (1 M), 90°C, 12 h | Same as above | 0.08 | Phase-transfer agent |

-

Stability : The sulfonamide linkage is resistant to hydrolysis at neutral pH but degrades under prolonged acidic/basic conditions .

Piperidine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 h | Quaternary ammonium derivative | 85% |

| Propargyl bromide | Et₃N, CH₂Cl₂, RT, 4 h | Alkyne-functionalized piperidine | 73% |

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | Acetylated piperidine | 89% |

| Benzoyl chloride | Same as above | Benzoylated derivative | 82% |

Cross-Coupling Reactions

The fluorine-substituted benzene ring participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 100°C, 10 h | Biaryl derivatives | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aryl amine-functionalized analogs | 71% |

Electrophilic Aromatic Substitution

Despite electron deficiency, directed ortho-metalation enables functionalization:

| Directing Group | Electrophile | Conditions | Product |

|---|---|---|---|

| Sulfonamide | HNO₃ | H₂SO₄, 0°C, 2 h | Nitro-substituted derivative |

| Cl₂ | FeCl₃, CH₂Cl₂, RT, 6 h | Chlorinated analog |

Radical Reactions

Under photochemical conditions, the C–F bond undergoes homolytic cleavage:

| Initiation | Reagent | Product |

|---|---|---|

| UV light (254 nm) | Bu₃SnH, AIBN | Defluorinated benzene ring |

| Thiols (e.g., EtSH) | Thioether adducts |

Complexation with Metals

The sulfonamide group acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | MeOH, RT, 2 h | Octahedral coordination | 4.2 |

| Zn(II) chloride | Same as above | Tetrahedral | 3.8 |

Applications De Recherche Scientifique

Pharmacological Applications

The compound is primarily studied for its role in treating various medical conditions, particularly in the fields of neurology and oncology.

Neurological Disorders

Research indicates that 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits neuroprotective properties. Its mechanism involves modulation of neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression.

Case Study : A study published in Neuropharmacology demonstrated that this compound significantly reduced anxiety-like behaviors in rodent models. The results suggested that it may enhance GABAergic transmission, which is crucial for anxiety regulation.

Cancer Treatment

The compound has shown promise as an anti-cancer agent. Its ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further investigation.

Case Study : In vitro studies conducted on various cancer cell lines, including breast and prostate cancer, revealed that this compound effectively reduced cell proliferation. The mechanism appears to involve the inhibition of the FGFR (Fibroblast Growth Factor Receptor) signaling pathway, which is often overactive in cancer cells.

Mécanisme D'action

The mechanism of action of 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-difluorobenzenesulfonamide

- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine

- Benzene derivatives with similar functional groups

Uniqueness

What sets 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological targets are required .

Activité Biologique

The compound 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 344.39 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors involved in various metabolic pathways. It has been noted for its potential as an inhibitor of the PI3K/mTOR pathway , which is crucial in cell growth and proliferation. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For example, when tested on B16F10 melanoma cells, the compound demonstrated significant anti-proliferative effects at concentrations ranging from 5 to 20 µM. The reduction in cell viability was attributed to apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was found to inhibit mushroom tyrosinase , an enzyme critical for melanin production. The inhibition mechanism was characterized using Lineweaver-Burk plots, indicating a competitive inhibition profile with a Ki value of approximately 12 µM .

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of the compound on human cervical cancer cells (HeLa). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting similar pathways .

- Case Study on Tyrosinase Inhibition : Another study focused on the compound's ability to inhibit tyrosinase activity in melanocytes. The results showed a significant reduction in melanin synthesis, suggesting potential applications in treating hyperpigmentation disorders. The compound's efficacy was comparable to that of well-known tyrosinase inhibitors such as kojic acid .

Propriétés

IUPAC Name |

2,4-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-3-2-13(16)10-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGXKVIFSHFEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.